1-(2-Bromoethoxy)-4-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

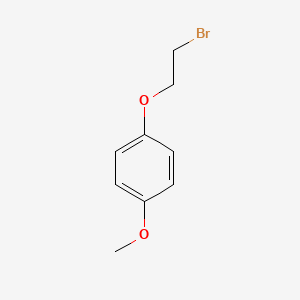

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRJGZRMBVOTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342214 | |

| Record name | 1-(2-Bromoethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-76-2 | |

| Record name | 1-(2-Bromoethoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethoxy)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene (CAS: 22921-76-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene (CAS number 22921-76-2), a key organic intermediate. The document details its chemical and physical properties, provides a robust, field-tested protocol for its synthesis via Williamson ether synthesis, and discusses its significant applications, particularly as a precursor in the synthesis of pharmaceutical compounds. Safety protocols, analytical characterization, and mechanistic insights are integrated throughout to provide a holistic resource for laboratory and development settings.

Introduction: A Versatile Building Block

This compound is a substituted aromatic ether that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromoethyl group and a methoxy-activated phenyl ring, allows for a variety of subsequent chemical transformations. This makes it a crucial intermediate in the construction of more complex molecular architectures, notably in the field of medicinal chemistry and drug development. The strategic placement of the bromoethoxy and methoxy groups offers chemists precise control over synthetic routes, enabling the targeted synthesis of pharmacologically active molecules. Its role as an intermediate in the synthesis of drugs like Ranolazine highlights its importance in the pharmaceutical industry.

Physicochemical & Safety Data

A thorough understanding of the physical and safety properties of a chemical is paramount for its effective and safe handling in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 22921-76-2 | PubChem |

| Molecular Formula | C₉H₁₁BrO₂ | PubChem |

| Molecular Weight | 231.09 g/mol | PubChem |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate | General Chemical Knowledge |

Safety & Hazard Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (4-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (1,2-dibromoethane) in an SN2 reaction.

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the hydroxyl group of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion.

-

Nucleophilic Substitution (SN2): The 4-methoxyphenoxide ion attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

Materials:

-

4-Methoxyphenol

-

1,2-Dibromoethane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of 4-methoxyphenol).

-

Addition of Alkyl Halide: To the stirred suspension, add 1,2-dibromoethane (1.5 eq.) dropwise at room temperature.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the solid potassium carbonate and wash it with a small amount of acetone. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the residue in dichloromethane (DCM). e. Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the two methylene groups of the bromoethoxy chain. The aromatic protons will likely appear as two doublets in the range of 6.8-7.0 ppm. The methoxy protons will be a singlet around 3.8 ppm. The two methylene groups will appear as triplets, with the one adjacent to the oxygen being more downfield (around 4.2 ppm) than the one adjacent to the bromine (around 3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the two methylene carbons.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation may involve the loss of the bromoethyl group or other characteristic fragments. GC-MS data indicates a top peak at m/z 123, and other significant peaks at m/z 230 and 232.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages (around 1250-1000 cm⁻¹), aromatic C-H stretching (around 3100-3000 cm⁻¹), and aliphatic C-H stretching (around 3000-2850 cm⁻¹).

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, to build more complex molecules.

A notable application is in the synthesis of Ranolazine, an anti-anginal medication. While not a direct precursor in the most common synthetic routes, its structural motif is present in key intermediates. The 4-methoxyphenoxy group is a common pharmacophore in various drug candidates.

Conclusion

This compound is a versatile and important chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceutical compounds. The Williamson ether synthesis provides a reliable and scalable method for its preparation. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in research and development.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 579814, this compound.

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in organic synthesis and drug discovery. The document details its fundamental physicochemical properties, including its molecular weight, and offers an in-depth exploration of its synthesis, spectroscopic characterization, and reactivity. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an essential resource for researchers leveraging this versatile molecule in their work. All methodologies are presented as self-validating systems, ensuring technical accuracy and reproducibility.

Introduction and Physicochemical Properties

This compound is a bifunctional organic compound featuring a bromoethoxy group and a methoxybenzene moiety. This unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The presence of the reactive bromoethyl group allows for facile nucleophilic substitution, while the methoxy-substituted aromatic ring can be further functionalized through electrophilic aromatic substitution.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 231.09 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |

| CAS Number | 22921-76-2 | [1][2] |

| Appearance | Varies (typically a solid) | - |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is via the Williamson ether synthesis .[4][5][6][7] This venerable reaction remains a cornerstone of organic synthesis due to its reliability and broad scope.[4][7]

Mechanistic Rationale

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] In this specific synthesis, the phenoxide ion of 4-methoxyphenol acts as the nucleophile, attacking the electrophilic carbon of 1,2-dibromoethane. The choice of a primary alkyl halide (1,2-dibromoethane) is crucial, as SN2 reactions are most efficient with unhindered substrates.[5][8] Using a secondary or tertiary alkyl halide would favor a competing E2 elimination reaction, leading to undesired alkene byproducts.[5][8]

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[9][10]

Materials:

-

4-Methoxyphenol

-

1,2-Dibromoethane (in excess)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Butanone (solvent)

-

Dichloromethane (for extraction)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxyphenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and the solvent (e.g., butanone).

-

Add 1,2-dibromoethane (3.0 eq). The excess is used to minimize the formation of the bis-ether byproduct.

-

Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts and unreacted phenoxide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are standard for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (ortho to -OCH₃) | ~6.8-7.0 | Doublet | 2H | Shielded by the electron-donating methoxy group. |

| Aromatic (ortho to -OCH₂-) | ~6.8-7.0 | Doublet | 2H | Shielded by the electron-donating ethoxy group. |

| -OCH₂- | ~4.3 | Triplet | 2H | Deshielded by the adjacent oxygen atom. |

| -CH₂Br | ~3.6 | Triplet | 2H | Deshielded by the adjacent bromine atom. |

| -OCH₃ | ~3.8 | Singlet | 3H | Characteristic shift for a methoxy group on an aromatic ring. |

Note: The aromatic region will present as a classic AA'BB' system for a 1,4-disubstituted benzene ring.[11][12][13]

¹³C NMR (Carbon NMR): The carbon NMR spectrum will indicate the number of non-equivalent carbon environments.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C-O (aromatic) | ~154 | Attached to the electron-donating methoxy group. |

| C-O (aromatic) | ~153 | Attached to the bromoethoxy group. |

| Aromatic CH | ~115-116 | Shielded aromatic carbons. |

| Quaternary C (aromatic) | ~114 | - |

| -OCH₂- | ~68 | Deshielded by the adjacent oxygen. |

| -CH₂Br | ~29 | Deshielded by the adjacent bromine. |

| -OCH₃ | ~56 | Characteristic shift for an aromatic methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorptions for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H stretch | 3100-3000 | Medium | Characteristic of sp² C-H bonds.[11][13][14] |

| Aliphatic C-H stretch | 2950-2850 | Medium | Characteristic of sp³ C-H bonds. |

| C=C stretch (in-ring) | 1600-1450 | Strong | Aromatic ring vibrations.[12][13] |

| C-O-C stretch (ether) | 1250-1050 | Strong | Asymmetric and symmetric stretching of the ether linkages. |

| C-Br stretch | 690-550 | Strong | Characteristic of an alkyl bromide. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) will be observed at m/z 230 and 232 with approximately equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Caption: A standard workflow for the spectroscopic characterization of the target compound.

Reactivity and Applications in Drug Development

The utility of this compound lies in its predictable reactivity, making it a versatile intermediate.

Nucleophilic Substitution at the Bromoethyl Group

The primary alkyl bromide is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups. This is a common strategy for linking the methoxyphenyl core to other molecular scaffolds.

-

With Amines: Forms secondary or tertiary amines, a common motif in many bioactive molecules.

-

With Thiolates: Yields thioethers, which can be further oxidized to sulfoxides or sulfones.

-

With Carboxylates: Produces esters, which can serve as prodrugs.

Electrophilic Aromatic Substitution

The methoxy group is an activating, ortho-, para-directing group.[15] Since the para position is blocked, electrophilic substitution will occur at the positions ortho to the methoxy group.

-

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine.

-

Halogenation: Introduction of another halogen (e.g., Cl, Br, I) onto the aromatic ring.

-

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the ether oxygen can sometimes interfere with the Lewis acid catalyst.

Caption: Key reactive sites and potential transformations of the title compound.

Conclusion

This compound is a foundational building block in synthetic chemistry with significant applications in drug discovery and materials science. Its synthesis via the Williamson ether reaction is robust and scalable. A comprehensive understanding of its spectroscopic properties is critical for ensuring the quality of subsequent synthetic transformations. The dual reactivity of the molecule—nucleophilic substitution at the alkyl halide and electrophilic substitution on the activated aromatic ring—provides chemists with a versatile platform for molecular elaboration. This guide has outlined the essential theoretical and practical knowledge required for the effective utilization of this important chemical intermediate.

References

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- ChemTalk. (n.d.). Williamson Ether Synthesis.

- Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Chemistry LibreTexts. (2020, May 30). 17.9: Spectroscopy of Aromatic Compounds.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Chemistry LibreTexts. (2019, September 3). 16.9: Spectroscopy of Aromatic Compounds.

- PubChem. (n.d.). 1-(2-Bromoethyl)-4-methoxybenzene.

- PubChem. (n.d.). This compound.

- Theory - The reactions of methoxybenzene. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H11BrO2 | CID 579814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22921-76-2 [chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 7. byjus.com [byjus.com]

- 8. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 9. benchchem.com [benchchem.com]

- 10. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. issr.edu.kh [issr.edu.kh]

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromoethoxy)-4-methoxybenzene

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene is a key organic intermediate utilized in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular structure and purity are paramount to ensure the desired reactivity, efficacy, and safety of the final products. This guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation and purity assessment of this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the theoretical underpinnings and practical applications of spectroscopic and chromatographic techniques, emphasizing the causality behind experimental choices to ensure self-validating protocols.

The structure of this compound, with the molecular formula C₉H₁₁BrO₂, is presented below. The elucidation of this structure relies on a synergistic application of multiple analytical techniques, each providing a unique piece of the structural puzzle.

Caption: 2D Structure of this compound

Synthesis and Potential Impurities

A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-methoxyphenol is deprotonated by a suitable base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction to yield the desired product.

Understanding the synthetic route is crucial for anticipating potential impurities that may need to be identified and quantified during purity analysis.

Potential Impurities:

-

Unreacted starting materials: 4-methoxyphenol and 1,2-dibromoethane.

-

By-products: 1,2-bis(4-methoxyphenoxy)ethane, formed if a second molecule of the phenoxide reacts with the product.

-

Solvent and base residues.

Caption: Synthesis and Impurity Profile Overview.

Spectroscopic Elucidation

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each method provides complementary information, and together they allow for an unambiguous determination of the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -OCH₃) |

| ~6.80 | d, J ≈ 9.0 Hz | 2H | Ar-H (ortho to -OCH₂CH₂Br) |

| ~4.25 | t, J ≈ 6.0 Hz | 2H | -OCH₂CH₂Br |

| ~3.75 | s | 3H | -OCH₃ |

| ~3.60 | t, J ≈ 6.0 Hz | 2H | -OCH₂CH₂Br |

Interpretation:

-

The two doublets in the aromatic region (around 6.8 ppm) are characteristic of a 1,4-disubstituted benzene ring. The coupling constant of approximately 9.0 Hz is typical for ortho-coupling.

-

The singlet at ~3.75 ppm with an integration of 3H is indicative of the methoxy group protons.

-

The two triplets at ~4.25 ppm and ~3.60 ppm, each integrating to 2H, correspond to the two methylene groups of the bromoethoxy chain. The triplet multiplicity arises from the coupling between the adjacent methylene groups (n+1 rule, where n=2 protons on the neighboring carbon). The downfield shift of the methylene group attached to the oxygen (~4.25 ppm) is due to the deshielding effect of the electronegative oxygen atom. Similarly, the methylene group attached to the bromine atom is also deshielded.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~154.0 | Ar-C (para to -OCH₂CH₂Br) |

| ~153.0 | Ar-C (para to -OCH₃) |

| ~116.0 | Ar-CH (ortho to -OCH₃) |

| ~115.0 | Ar-CH (ortho to -OCH₂CH₂Br) |

| ~69.0 | -OCH₂CH₂Br |

| ~55.8 | -OCH₃ |

| ~30.0 | -OCH₂CH₂Br |

Interpretation:

-

The signals in the aromatic region (~115-154 ppm) confirm the presence of the benzene ring. The two quaternary carbon signals at higher chemical shifts correspond to the carbons attached to the oxygen atoms.

-

The signal at ~55.8 ppm is characteristic of a methoxy carbon.

-

The two signals in the aliphatic region (~30 and ~69 ppm) correspond to the two methylene carbons of the bromoethoxy group. The carbon attached to the oxygen is more deshielded and appears further downfield.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of deuterated solvent).

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1510 | Strong | Aromatic C=C Ring Stretch |

| 1240 | Strong | Aryl-O-C Asymmetric Stretch |

| 1040 | Strong | Aryl-O-C Symmetric Stretch |

| 830 | Strong | C-H Out-of-plane Bend (1,4-disubstituted) |

| 650-550 | Medium | C-Br Stretch |

Interpretation:

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

The strong C-H out-of-plane bending at ~830 cm⁻¹ is characteristic of a 1,4-disubstituted benzene ring.

-

The strong absorptions around 1240 cm⁻¹ and 1040 cm⁻¹ are indicative of the aryl ether linkage.

-

The presence of the C-Br bond is confirmed by the absorption in the lower frequency region.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Place the sample in the sample compartment of the FT-IR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty sample holder, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A pair of peaks at m/z 230 and 232 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[5]

-

Major Fragment Ions:

-

m/z 123: [M - CH₂CH₂Br]⁺, corresponding to the 4-methoxyphenoxy cation. This is often a very prominent peak.

-

m/z 107/109: [CH₂CH₂Br]⁺.

-

m/z 95: [C₆H₅O]⁺.

-

m/z 77: [C₆H₅]⁺.

-

Interpretation: The presence of the molecular ion peaks at m/z 230 and 232 confirms the molecular weight of the compound and the presence of a single bromine atom. The fragmentation pattern, particularly the prominent peak at m/z 123, strongly supports the proposed structure by showing the loss of the bromoethyl group.

Experimental Protocol (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A common setup would involve a non-polar capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

-

-

Data Analysis: Analyze the chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and major fragment ions.

Caption: Workflow for Spectroscopic Structure Elucidation.

Purity Assessment

Ensuring the purity of this compound is critical for its intended applications. Chromatographic techniques are the methods of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol:

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

-

Detection: Monitor the elution profile with a UV detector at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal or external standard method can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for purity assessment, especially for identifying volatile impurities. The protocol described for mass spectrometry can also be used for purity analysis by examining the chromatogram for any additional peaks. The mass spectrum of each impurity peak can be used for its identification by comparing it to a spectral library.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. ¹H and ¹³C NMR provide the framework of the molecule, FT-IR confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides further structural clues through fragmentation analysis. Chromatographic methods such as HPLC and GC-MS are then employed to assess the purity of the synthesized compound, ensuring its suitability for further applications. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can confidently verify the structure and purity of this compound.

References

- PubChem. This compound.

- Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]

- ACS Publications. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.

- USGS Publications Warehouse. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. [Link]

- ResearchGate. (2015, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

- PubChem. 1-(2-Bromoethyl)-4-methoxybenzene.

- NIST. Benzene, 1-(2-bromoethyl)-4-methoxy-. NIST Chemistry WebBook. [Link]

- University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]

- Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. [Link]

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

- chemeurope.com. Williamson ether synthesis. [Link]

- The Royal Society of Chemistry.

- YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]

- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

- NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. [Link]

- SpectraBase. 1-Bromo-4-[(ethoxy)methoxy]-benzene - Optional[Vapor Phase IR] - Spectrum. [Link]

- Beilstein Journals.

- The Royal Society of Chemistry.

- Separation Methods Technologies Inc.

- NIST. Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook. [Link]

- NIST. Benzene, 1-bromo-2,4-dimethoxy-. NIST Chemistry WebBook. [Link]

- SpectraBase. This compound - Optional[17O NMR] - Chemical Shifts. [Link]

- Agilent. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs)

- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methoxybenzene

This guide provides a comprehensive overview of the synthetic pathway for 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in the development of various pharmaceutical and organic compounds. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven protocols.

Introduction: Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive bromoethyl group, allows for its versatile application in the construction of more complex molecular architectures. The methoxybenzene moiety is a common feature in many biologically active compounds, and the bromoethoxy group provides a convenient handle for subsequent nucleophilic substitution reactions, making it a valuable precursor in medicinal chemistry.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most prevalent and reliable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This venerable yet highly effective SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2][4] In this specific synthesis, 4-methoxyphenol is deprotonated to form the 4-methoxyphenoxide ion, which then reacts with an excess of 1,2-dibromoethane.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The key steps are:

-

Deprotonation: A base, typically a carbonate such as potassium carbonate (K₂CO₃) or a hydroxide like sodium hydroxide (NaOH), deprotonates the hydroxyl group of 4-methoxyphenol to generate the more nucleophilic 4-methoxyphenoxide ion.[5]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[1][4]

-

Displacement of Leaving Group: Concurrently with the nucleophilic attack, the bromide ion is displaced as the leaving group, forming the desired ether linkage.

The use of a large excess of 1,2-dibromoethane is crucial to minimize the formation of the bis-ether byproduct, 1,2-bis(4-methoxyphenoxy)ethane.

Visualizing the Synthesis Pathway

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and reproducibility, incorporating checks and rationale for each step to ensure a high yield of the desired product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Methoxyphenol | 124.14 | 10.0 g | 0.0806 | 1.0 |

| 1,2-Dibromoethane | 187.86 | 45.4 g (20.8 mL) | 0.242 | 3.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 22.3 g | 0.161 | 2.0 |

| Acetone | 58.08 | 200 mL | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | - |

| Water (H₂O) | 18.02 | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenol (10.0 g, 0.0806 mol), potassium carbonate (22.3 g, 0.161 mol), and acetone (200 mL).

-

Expertise & Experience: Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide. Potassium carbonate is a mild and effective base for deprotonating the phenol without causing significant side reactions.

-

-

Addition of Alkyl Halide: To the stirred suspension, add 1,2-dibromoethane (20.8 mL, 0.242 mol).

-

Trustworthiness: The three-fold excess of 1,2-dibromoethane is a critical parameter to drive the reaction towards the mono-substituted product and minimize the formation of the undesired bis-alkylation product.

-

-

Reaction Conditions: Heat the mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]

-

Expertise & Experience: Refluxing ensures a consistent reaction temperature, maximizing the reaction rate. TLC monitoring allows for the determination of the reaction's completion, preventing unnecessary heating that could lead to decomposition.

-

-

Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a viscous residue. Partition the residue between dichloromethane and water.

-

Trustworthiness: The aqueous workup is essential to remove the inorganic base and any unreacted phenoxide. Dichloromethane is an effective solvent for extracting the organic product.

-

-

Washing: Separate the organic layer and wash it sequentially with 5% aqueous NaOH solution to remove any unreacted 4-methoxyphenol, followed by water, and finally with brine.[5]

-

Expertise & Experience: The basic wash is a key purification step. 4-methoxyphenol is acidic and will be deprotonated by NaOH, making it soluble in the aqueous layer, while the ether product remains in the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound as a solid.[7]

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Phase Transfer Catalysis: An Alternative Approach

In some instances, the Williamson ether synthesis can be sluggish due to the low solubility of the phenoxide salt in the organic solvent.[8] To overcome this, a phase transfer catalyst (PTC) can be employed.[1][9] A common PTC for this type of reaction is a quaternary ammonium salt, such as tetrabutylammonium bromide.[8]

The PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is present, thereby accelerating the reaction rate.[8] This approach can often lead to milder reaction conditions and improved yields.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and well-established method. By carefully controlling the stoichiometry of the reactants and employing a rigorous workup and purification procedure, a high yield of the desired product can be consistently achieved. The understanding of the underlying SN2 mechanism and the rationale behind each experimental step are paramount for successful synthesis and troubleshooting. This guide provides the necessary theoretical framework and practical insights for researchers and professionals to confidently execute this important transformation in their synthetic endeavors.

References

- Williamson ether synthesis. In Wikipedia.

- NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.). AMS Dottorato.

- METHOD FOR PRODUCING PHENOXYETHANOL DERIVATIVE. (n.d.). European Patent Office.

- Phenoxyethanol. In Wikipedia.

- Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (n.d.).

- Williamson Ether Synthesis. (2020, October 20). YouTube.

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- 2-Phenoxyethanol. (2023, May 1). American Chemical Society.

- Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. (n.d.). Chegg.

- Williamson ether synthesis. (n.d.). chemeurope.com.

- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.

- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.

- Williamson Ether Synthesis. (2018, August 29). YouTube.

- Methods for manufacturing phenoxyethanol. (n.d.). TREA.

- An improved Williamson ether synthesis using phase transfer catalysis. (1975). Semantic Scholar.

- 1-(2-Bromoethyl)-4-methoxybenzene. In PubChem.

- This compound. In PubChem.

- 2-Bromo-4-methoxyphenol. (n.d.). Chem-Impex.

- 2-Bromo-4-methoxy-phenol. (n.d.). ChemBK.

- 2-Bromo-4-methoxyphenol. In PubChem.

- Anethole --> 4-methoxyphenol. (2013, February 8). Sciencemadness Discussion Board.

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson_ether_synthesis [chemeurope.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. homework.study.com [homework.study.com]

- 6. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Bromoethoxy)-4-methoxybenzene

This guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of each analytical technique. We will explore the causality behind experimental choices and provide a framework for the structural elucidation of this compound.

Introduction

This compound (CAS No. 22921-76-2) is a bifunctional organic molecule featuring a bromoalkoxy chain attached to a methoxy-substituted aromatic ring.[1] Its chemical formula is C₉H₁₁BrO₂, with a molecular weight of 231.09 g/mol .[1] The presence of multiple reactive sites—the aromatic ring, the ether linkage, and the alkyl bromide—makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and materials. Accurate characterization of its structure is paramount for its effective use, and this is primarily achieved through a combination of spectroscopic techniques. This guide will dissect the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data to provide a complete structural portrait of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methylene groups of the ethoxy chain.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.0 | Multiplet | 4H | Ar-H |

| ~4.2 | Triplet | 2H | -O-CH₂-CH₂-Br |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.6 | Triplet | 2H | -O-CH₂-CH₂-Br |

Interpretation:

-

Aromatic Protons (Ar-H): The four protons on the benzene ring are expected to appear as a multiplet in the region of δ 6.8-7.0 ppm. Due to the para-substitution pattern, a classic AA'BB' system is anticipated, which often presents as two doublets. The electron-donating methoxy and ethoxy groups will shield these protons, causing them to resonate at a relatively high field (upfield) for aromatic protons.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8 ppm. This signal is characteristic of a methoxy group attached to an aromatic ring. Its singlet nature indicates the absence of adjacent protons.

-

Ethoxy Protons (-O-CH₂-CH₂-Br): The two methylene groups of the bromoethoxy chain will appear as two triplets. The methylene group attached to the phenolic oxygen (-O-CH₂-) is deshielded by the electronegative oxygen and is expected to resonate downfield, around δ 4.2 ppm. It will be split into a triplet by the adjacent methylene group. The methylene group attached to the bromine atom (-CH₂-Br) will also be deshielded and is expected around δ 3.6 ppm. This signal will also be a triplet due to coupling with the neighboring methylene protons.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A high-resolution ¹H NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer.

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The sample tube is placed in the NMR probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

Data Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and relaxation delay. For a quantitative spectrum, a longer relaxation delay is necessary to ensure complete relaxation of all protons.

Diagram: Workflow for ¹H NMR Spectroscopy

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. As the natural abundance of the ¹³C isotope is low (~1.1%), the spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio and simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~154 | Ar-C-OCH₂ |

| ~153 | Ar-C-OCH₃ |

| ~115 | Ar-CH |

| ~114 | Ar-CH |

| ~68 | -O-CH₂- |

| ~55 | -OCH₃ |

| ~29 | -CH₂-Br |

Interpretation:

-

Aromatic Carbons: The benzene ring will show four distinct signals. Two quaternary carbons attached to the oxygen atoms will be the most downfield, around δ 153-154 ppm. The four aromatic CH carbons will appear in the typical aromatic region, around δ 114-115 ppm.

-

Aliphatic Carbons: The carbon of the methoxy group (-OCH₃) is expected to have a chemical shift of approximately δ 55 ppm. The carbon of the ethoxy chain attached to the phenolic oxygen (-O-CH₂-) will be deshielded and appear around δ 68 ppm. The carbon atom bonded to the highly electronegative bromine atom (-CH₂-Br) will be found further upfield, around δ 29 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1610, ~1500 | Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~650-550 | Medium-Strong | C-Br stretch |

Interpretation:

-

Aromatic C-H Stretch: The presence of the benzene ring is confirmed by the C-H stretching vibrations typically observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H stretching vibrations of the methoxy and ethoxy groups will appear in the region of 2850-2950 cm⁻¹.

-

Aromatic C=C Stretch: The characteristic absorptions for the carbon-carbon double bond stretching in the aromatic ring are expected around 1610 and 1500 cm⁻¹.

-

Ether C-O Stretch: A strong, characteristic band for the asymmetric C-O-C stretching of the aryl ether is expected around 1240 cm⁻¹. The symmetric stretch will appear around 1040 cm⁻¹.

-

C-Br Stretch: The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 550 and 650 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, the presence of bromine is a key feature to look for, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to characteristic M and M+2 isotopic peaks.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a pair of peaks for the molecular ion at m/z 230 and 232, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Key Fragment Ions: The NIST Mass Spectrometry Data Center indicates prominent peaks at m/z 123, 230, and 232.[1]

-

m/z 123: This is likely the base peak and corresponds to the stable 4-methoxyphenoxy cation, formed by the cleavage of the O-CH₂ bond.

-

m/z 107/109: Loss of the ethyl group from the molecular ion would lead to a fragment corresponding to the bromo-phenate radical cation.

-

m/z 95: Loss of CO from the m/z 123 fragment.

-

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insights into the molecule's fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for scientists utilizing this compound in their research and development endeavors, ensuring its correct identification and application.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Santa Cruz Biotechnology, Inc. (n.d.). This compound.

- NIST. (n.d.). Benzene, 1-bromo-4-methoxy-. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Wiley-VCH. (2007). Supporting Information.

- ChemicalBook. (n.d.). 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum.

- Beilstein Journals. (n.d.). Supplementary Information.

- PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- UCSC. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups.

- LibreTexts. (2025). Infrared Spectroscopy Absorption Table.

Sources

An In-Depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromoethoxy)-4-methoxybenzene, a key intermediate in organic synthesis. The document delves into its chemical identity, including a detailed list of synonyms and identifiers, and explores its primary application as a precursor in the synthesis of pharmaceutical compounds. While the compound is not commonly known by specific trade names, this guide will illuminate its significance in the broader context of chemical manufacturing and drug development. The information presented herein is intended to equip researchers, scientists, and professionals in the pharmaceutical industry with the foundational knowledge required to effectively and safely utilize this versatile chemical building block.

Chemical Identity and Nomenclature

This compound is an organic compound with the molecular formula C9H11BrO2.[1][2] Its chemical structure consists of a methoxybenzene group linked to a bromoethoxy substituent. Due to the conventions of chemical naming and the various systems of nomenclature, this compound is known by a multitude of synonyms. Understanding these alternative names is crucial for comprehensive literature searches and for identifying the compound in various chemical catalogs and databases.

Systematic and Common Names

The most formally recognized name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] However, in practice, a variety of other systematic and semi-systematic names are frequently encountered. These include:

-

2-(4-methoxyphenoxy)ethyl bromide[1]

-

1-bromo-2-(4-methoxyphenoxy)ethane[1]

-

4-(2-Bromoethoxy)anisole[1]

-

Benzene, 1-(2-bromoethoxy)-4-methoxy-[1]

Identification Numbers

To ensure unambiguous identification, a set of unique identifiers is assigned to chemical compounds. For this compound, the key identifiers are:

A comprehensive list of synonyms and identifiers is provided in the table below for ease of reference.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 22921-76-2[1][2] |

| EC Number | 878-830-5[1] |

| PubChem CID | 579814[1] |

| Molecular Formula | C9H11BrO2[1][2] |

| Molecular Weight | 231.09 g/mol [1][2] |

| InChIKey | PRRJGZRMBVOTGG-UHFFFAOYSA-N[1] |

| SMILES | COC1=CC=C(C=C1)OCCBr[1] |

Table 1: Key Identifiers for this compound

Commercial Landscape: The Absence of Trade Names

An extensive search of commercial and scientific databases reveals that this compound is not marketed under any specific trade or brand names. This is a common characteristic for chemical intermediates of this nature. Such compounds are typically produced and sold by chemical suppliers based on their chemical name and CAS number. The primary consumers of this chemical are research and development laboratories and chemical manufacturing companies that use it as a starting material or intermediate in multi-step synthetic processes. Therefore, procurement of this compound is typically done by referencing its chemical name or CAS number through the catalogs of suppliers.

Applications in Synthesis

The principal utility of this compound lies in its role as a versatile building block in organic synthesis. The presence of a reactive bromo group and a stable methoxyphenyl ether moiety makes it a valuable precursor for introducing the 4-methoxyphenoxyethyl group into a target molecule.

Synthesis of Viloxazine: A Case Study

A notable application of this compound is in the synthesis of Viloxazine. Viloxazine is a selective norepinephrine reuptake inhibitor that has been used as an antidepressant and more recently has been approved for the treatment of ADHD. The synthesis of Viloxazine involves the reaction of this compound with 2-amino-1-phenylethanol.

The following diagram illustrates the key synthetic step involving this compound in the preparation of a Viloxazine precursor.

Figure 1: Synthetic pathway involving this compound.

This reaction is a classic example of a Williamson ether synthesis, where the alkoxide formed from 2-amino-1-phenylethanol acts as a nucleophile, displacing the bromide ion from this compound to form the ether linkage present in the Viloxazine backbone.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or under a chemical fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound of significant interest to the synthetic organic chemist, particularly within the pharmaceutical industry. While it lacks specific trade names, its value is well-established through its chemical identity and its critical role as a synthetic intermediate. A thorough understanding of its nomenclature and properties is essential for its effective and safe application in the laboratory and in the development of new chemical entities.

References

- PubChem. This compound.

- PubChem. 1-(2-bromoethyl)-4-methoxybenzene.

Sources

Physical characteristics of 1-(2-Bromoethoxy)-4-methoxybenzene

An In-depth Technical Guide to 1-(2-Bromoethoxy)-4-methoxybenzene

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 22921-76-2), a key bifunctional building block in modern organic synthesis. The document details its core physical and chemical characteristics, spectroscopic profile, a validated synthesis protocol, and critical safety and handling procedures. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established data to facilitate its effective and safe utilization in the laboratory. We will explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative references.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(2-Bromoethoxy)anisole, is an aromatic ether derivative.[1][2] Its structure incorporates a methoxy-substituted benzene ring linked to a bromoethyl group via an ether bond. This unique arrangement of functional groups—an aryl ether, a methoxy group, and a primary alkyl bromide—makes it a versatile intermediate for introducing a methoxyphenoxyethyl moiety into target molecules.

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22921-76-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BrO₂ | [1][3][4] |

| Molecular Weight | 231.09 g/mol | [1][3][4] |

| Appearance | Off-white to light brown solid | [2] |

| Melting Point | 46-50 °C | [2] |

| Boiling Point | 140-142 °C at 10 mmHg | [2] |

| Density | 1.382 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 150 °C | [2] |

| InChIKey | PRRJGZRMBVOTGG-UHFFFAOYSA-N | [1][5] |

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The dominant benzene ring and the bromoethyl group impart a significant nonpolar character. Consequently, it exhibits good solubility in nonpolar organic solvents like hexane and toluene, and is also soluble in moderately polar solvents such as dichloromethane and ethyl acetate.[6][7] The presence of two ether oxygen atoms provides some polar character, but this is insufficient to render it significantly soluble in highly polar protic solvents like water.[6] This solubility profile is a key consideration for selecting appropriate solvent systems for reactions and chromatographic purification.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data represent the characteristic spectral features.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule.

-

A singlet at approximately 3.7-3.8 ppm corresponds to the three protons of the methoxy group (-OCH₃).

-

A typical AA'BB' system of doublets in the aromatic region (approx. 6.8-7.0 ppm) is characteristic of a 1,4-disubstituted benzene ring.

-

Two triplets are expected for the ethoxy bridge: one at approximately 3.6-3.7 ppm for the methylene group adjacent to the bromine (-CH₂Br) and another at approximately 4.2-4.3 ppm for the methylene group adjacent to the phenoxy oxygen (-OCH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The methoxy carbon signal appears around 55-56 ppm.[8]

-

The two methylene carbons of the ethoxy bridge will have distinct signals, typically around 30-35 ppm for -CH₂Br and 65-70 ppm for -OCH₂-.

-

Aromatic carbons will appear in the 114-160 ppm range, with four distinct signals for the 1,4-disubstituted ring.

-

-

IR (Infrared) Spectroscopy:

-

Strong C-O stretching bands for the aryl ether and alkyl ether are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

-

Aromatic C=C stretching vibrations will be visible in the 1500-1600 cm⁻¹ region.

-

C-H stretching from the aromatic ring and the alkyl chain will appear just above and below 3000 cm⁻¹, respectively.

-

A C-Br stretching band is expected in the lower frequency region, typically 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[1] The expected m/z values would be around 230 and 232.[1]

-

A prominent fragment ion is often observed at m/z 123, corresponding to the loss of the bromoethoxy group and formation of the stable methoxyphenoxy cation.[1]

-

Synthesis and Purification Protocol

This compound is commonly synthesized via a Williamson ether synthesis. This method is reliable and provides a good yield of the desired product. The causality behind this choice is the high nucleophilicity of the phenoxide ion and the excellent leaving group ability of the bromide in the 1,2-dibromoethane reagent.

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Step 1: Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxyphenol (1.0 eq), potassium carbonate (2.5 eq), and a suitable solvent like butanone or DMF.[9][10]

-

Expert Insight: Potassium carbonate is a mild base, strong enough to deprotonate the phenol to its more nucleophilic phenoxide form without causing unwanted side reactions. Anhydrous conditions are preferred to maximize the efficacy of the base.

-

-

Step 2: Addition of Alkylating Agent: Add 1,2-dibromoethane (3.0 eq) to the mixture.[9]

-

Expert Insight: Using a significant excess of 1,2-dibromoethane is crucial. It favors the desired monosubstitution product and minimizes the formation of the bis-alkylation byproduct, 1,2-bis(4-methoxyphenoxy)ethane, by statistical probability.

-

-

Step 3: Reaction: Heat the mixture to reflux (approximately 80°C for butanone) and maintain for 12-18 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-methoxyphenol is consumed.

-

Step 4: Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the filter cake with a small amount of the solvent.[9] Concentrate the filtrate under reduced pressure to yield a crude residue.[9]

-

Step 5: Extraction: Partition the crude residue between dichloromethane (DCM) and water.[9] The organic product will move into the DCM layer. Separate the layers and wash the organic phase sequentially with water and brine to remove any remaining inorganic impurities and DMF.

-

Step 6: Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10] Purify the resulting crude solid/oil by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure product.[9]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

GHS Hazard Identification

Based on available data, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

The signal word is Warning .[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[13] In case of accidental contact, rinse the affected area immediately with plenty of water for at least 15 minutes.[11][13]

-

Ingestion: Do not eat, drink, or smoke when using this product.[11][12] If swallowed, rinse the mouth and seek immediate medical attention.[11]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]

-

Keep away from strong oxidizing agents and incompatible materials.[11]

-

Recommended storage temperature is often at room temperature or refrigerated (2-8°C) for long-term stability.[2]

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable linker and intermediate in multi-step organic synthesis. Its bifunctional nature allows for sequential reactions. The alkyl bromide provides a reactive site for nucleophilic substitution, while the aromatic ring can be further functionalized if needed.

Its primary utility is in coupling the 4-methoxyphenoxyethyl moiety to other molecules, such as amines, thiols, or carboxylates, to build more complex structures often found in pharmaceutical candidates and materials science.

Caption: Role of this compound as a synthetic intermediate.

References

- ChemicalBook. 1-(2-bromoethoxy)-2-tert-butyl-4-methoxybenzene | 1019384-57-6.

- PubChem. This compound | C9H11BrO2 | CID 579814. [Link]

- PubChem. 1-(2-Bromoethyl)-4-methoxybenzene | C9H11BrO | CID 84427. [Link]

- Solubility of Things. 4-Bromoanisole.

- Fisher Scientific.

- ECHEMI. 1-(2-Bromoethyl)-4-methoxybenzene | 14425-64-0.

- MedchemExpress.com.

- CymitQuimica. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene.

- Thermo Fisher Scientific.

- Benchchem. Synthesis routes of 1-(2-Bromoethoxy)-4-nitrobenzene.

- Wiley SpectraBase. This compound. [Link]

- The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex.

- ChemicalBook. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis.

- Crysdot LLC. This compound.

Sources

- 1. This compound | C9H11BrO2 | CID 579814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22921-76-2 [amp.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 22921-76-2 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. 1-(2-Bromoethoxy)-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide on the Safe Handling of 1-(2-Bromoethoxy)-4-methoxybenzene

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-4-methoxybenzene is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromoethoxy group and a methoxy-substituted aromatic ring, allows for its incorporation into a wide array of molecular scaffolds. However, its utility is matched by a set of potential hazards that necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in authoritative safety data and established laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3][4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

Signal Word: Warning[1]

Hazard Statements:

The toxicological properties of this compound have not been fully investigated, and as with many halogenated organic compounds, caution is warranted.[6]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[6][8]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation where the chemical is handled.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory to prevent skin and eye contact.

| PPE Category | Item | Specifications and Recommendations |

| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a significant risk of splashing.[9] |

| Hand Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Always inspect gloves for tears or punctures before use.[6][9] |

| Skin and Body Protection | Laboratory Coat & Impervious Clothing | A flame-resistant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, an impervious apron or suit is recommended.[7] |